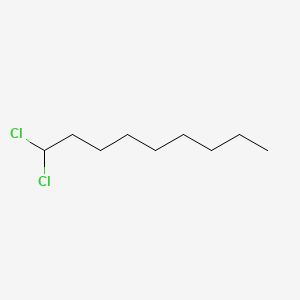![molecular formula C32H20N2O2 B14160874 2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] CAS No. 20739-77-9](/img/structure/B14160874.png)
2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a benzene ring substituted with two 1,3-oxazole rings, each of which is further substituted with a naphthalene group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Preparation Methods
The synthesis of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution with naphthalene groups: The naphthalene groups are introduced through substitution reactions, often using naphthyl halides and suitable catalysts.
Coupling with benzene: The final step involves coupling the substituted 1,3-oxazole rings with a benzene derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions
Scientific Research Applications
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] can be compared with other similar compounds, such as:
1,3,4-thiadiazoles: These compounds also contain heterocyclic rings and have been studied for their antiproliferative and anticancer properties.
Indole derivatives: Indole-based compounds share some structural similarities and have diverse biological activities.
Schiff bases: These compounds have heterocyclic structures and are known for their antibacterial activities.
The uniqueness of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that are not found in other similar compounds .
Properties
CAS No. |
20739-77-9 |
|---|---|
Molecular Formula |
C32H20N2O2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-naphthalen-1-yl-2-[4-(5-naphthalen-1-yl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C32H20N2O2/c1-3-11-25-21(7-1)9-5-13-27(25)29-19-33-31(35-29)23-15-17-24(18-16-23)32-34-20-30(36-32)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H |
InChI Key |
YPPPYJOLMPUDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC=C(C=C4)C5=NC=C(O5)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


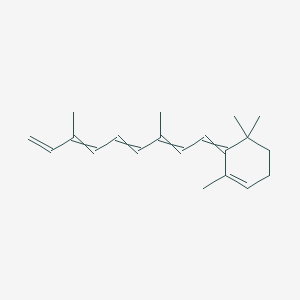
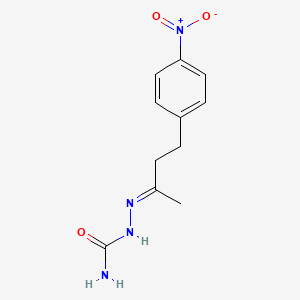

![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
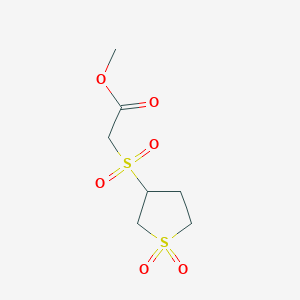
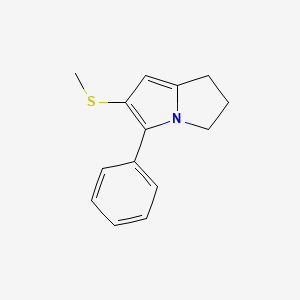
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
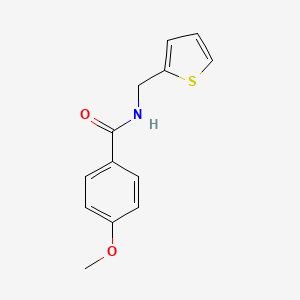
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
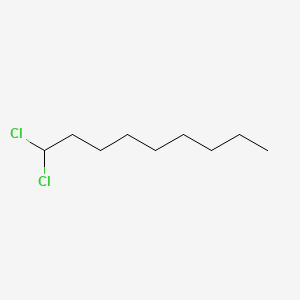
![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
